Isoprenaline hydrochloride

概要

説明

Isoprenaline hydrochloride is a synthetic sympathomimetic amine that acts as a non-selective beta-adrenergic agonist. It is structurally related to epinephrine and is used primarily for its cardiovascular effects. This compound is commonly used in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isoproterenol hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This process helps control impurities and provides the desired product with good yield and purity .

Industrial Production Methods: In industrial settings, isoproterenol hydrochloride is produced by dissolving the compound in an aqueous solution with controlled oxygen levels to prevent oxidation. The solution is then administered by intravenous infusion or bolus intravenous injection .

化学反応の分析

Types of Reactions: Isoprenaline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, leading to the formation of quinones.

Reduction: It can be reduced to form catecholamines.

Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Catecholamines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Approved Clinical Indications

Isoprenaline has several approved indications primarily related to cardiovascular and respiratory conditions:

| Indication | Description |

|---|---|

| Heart block (not requiring pacing) | Used to manage mild or transient heart block episodes. |

| Cardiac arrest from heart block | Administered when pacemaker therapy is unavailable. |

| Bronchospasm during anesthesia | Provides relief from bronchospasm in surgical settings. |

| Adjunct in shock treatment | Used in hypovolemic and cardiogenic shock as part of fluid and electrolyte therapy. |

Off-Label Uses

In addition to its approved indications, isoprenaline is frequently used off-label for various conditions:

| Off-Label Use | Description |

|---|---|

| Bradycardia | Increases heart rate in patients with slow heart rhythms. |

| Provocation of arrhythmias | Used in electrophysiological studies to induce ventricular arrhythmias. |

| Treatment of torsades de pointes | Helps manage specific types of life-threatening arrhythmias. |

| Beta-blocker overdose | Reverses effects of beta-blockers during overdose situations. |

Induction of Myocardial Infarction Model

A study utilized isoprenaline to induce myocardial infarction (MI) in Wistar albino rats, demonstrating its utility in research settings. The administration of isoprenaline at a dose of 150 mg/kg led to significant electrocardiographic changes indicative of ischemia, including ST segment elevation . Histological analysis confirmed myocardial necrosis and inflammation, validating the model for further cardiovascular research.

Spectroelectrochemical Analysis

Recent investigations focused on the spectroelectrochemical behavior of isoprenaline, providing insights into its quantification in pharmaceutical formulations. The study established a reliable method for determining isoprenaline concentrations using cyclic voltammetry and UV/Vis spectroscopy, with detection limits significantly lower than traditional methods . This technique enhances the accuracy of drug formulation assessments.

Summary of Research Applications

Isoprenaline hydrochloride serves multiple roles in both clinical practice and research:

- Clinical Applications : Effective for managing cardiac conditions and bronchospasm.

- Research Utility : Valuable for inducing experimental models of cardiovascular diseases and for analytical methods development.

作用機序

Isoprenaline hydrochloride exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This leads to increased heart rate, enhanced cardiac contractility, and relaxation of bronchial and vascular smooth muscles. The compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which mediates its physiological effects .

類似化合物との比較

Epinephrine: A natural catecholamine with similar beta-adrenergic agonist properties.

Norepinephrine: Another natural catecholamine with both alpha and beta-adrenergic agonist effects.

Dobutamine: A synthetic catecholamine primarily used for its beta-1 adrenergic agonist effects.

Uniqueness: Isoprenaline hydrochloride is unique in its non-selective beta-adrenergic agonist activity, making it particularly effective in increasing heart rate and cardiac output without significant vasoconstriction. This distinguishes it from other compounds like epinephrine and norepinephrine, which have more pronounced alpha-adrenergic effects .

生物活性

Isoprenaline hydrochloride, also known as isoproterenol, is a non-selective beta-adrenergic agonist that plays a significant role in cardiovascular and respiratory therapies. This compound is primarily used to treat conditions such as heart block and bronchospasm during anesthesia. Its biological activity stems from its ability to activate beta-1 and beta-2 adrenergic receptors, leading to various physiological effects.

Isoprenaline exerts its effects primarily through the activation of beta-adrenergic receptors:

- Beta-1 Adrenergic Receptors : Activation increases heart rate (positive chronotropic effect), enhances myocardial contractility (positive inotropic effect), and accelerates conduction through the atrioventricular node.

- Beta-2 Adrenergic Receptors : Activation leads to vasodilation and bronchodilation, improving airflow in conditions like asthma.

When isoprenaline binds to these receptors, it stimulates adenylate cyclase, increasing cyclic AMP levels, which activates protein kinase A (PKA). This cascade results in various cellular responses, including increased calcium influx in cardiac cells and relaxation of vascular smooth muscle .

Pharmacokinetics

The pharmacokinetic profile of isoprenaline includes:

Cardiovascular Effects

Isoprenaline's primary therapeutic use is in the management of bradycardia and heart block. It increases heart rate and myocardial contractility, making it beneficial in acute settings where rapid cardiac output is necessary. Studies have shown that administration of isoprenaline can lead to left ventricular hypertrophy and other structural changes over time, particularly when used at high doses .

Respiratory Effects

Isoprenaline is effective as a bronchodilator due to its action on beta-2 receptors. It relaxes bronchial smooth muscle, facilitating improved airflow in patients with obstructive airway conditions. The onset of action via inhalation is typically within 2-5 minutes .

Case Studies and Research Findings

-

Cardiac Remodeling :

A study on Wistar rats demonstrated that administration of isoprenaline at a dose of 150 mg/kg resulted in significant left ventricular dilation and hypertrophy after prolonged exposure. This was associated with increased plasma renin activity and alterations in cardiac enzyme levels, indicating a potential for developing heart failure with chronic use . -

Electrophysiological Changes :

In an experimental model assessing the effects on electroencephalographic activity, significant changes were observed post-isoprenaline administration, indicating alterations in brain activity correlating with its cardiovascular effects. This study highlights the systemic impact of beta-adrenergic stimulation beyond the cardiovascular system . -

Hepatic Effects :

Research has indicated that isoprenaline can induce hepatic ischemia related to acute heart failure scenarios. The administration of carvedilol alongside isoprenaline showed protective effects against liver damage through modulation of oxidative stress markers .

Adverse Effects

While isoprenaline has therapeutic benefits, it also carries risks of adverse effects such as:

- Tachycardia

- Palpitations

- Headaches

- Dizziness

These effects are primarily due to its non-selective action on beta receptors, which can lead to overstimulation of the heart and vascular system .

特性

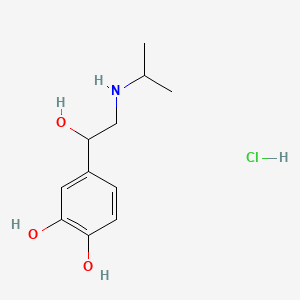

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWCYIEJAOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3.ClH, C11H18ClNO3 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025486 | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |

| Record name | SID50085961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51-30-9, 949-36-0 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Isoproterenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isomenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprenaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

338 to 340 °F (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。